4-(2-Ethylmorpholino)quinazolin-6-amine

Antibacterial Structure-Activity Relationship Morpholine substitution

4-(2-Ethylmorpholino)quinazolin-6-amine (CAS 1492862-09-5) is a synthetic quinazoline derivative with a molecular formula of C14H18N4O and a molecular weight of 258.32 g/mol. The compound contains a quinazoline core functionalized at position 4 with a 2-ethylmorpholino group and at position 6 with a free amine.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 1492862-09-5
Cat. No. B2388804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethylmorpholino)quinazolin-6-amine
CAS1492862-09-5
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCCC1CN(CCO1)C2=NC=NC3=C2C=C(C=C3)N
InChIInChI=1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3
InChIKeyILPHPIWIGORPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 4-(2-Ethylmorpholino)quinazolin-6-amine (CAS 1492862-09-5): Navigating Sourcing for a Quinazoline Derivative in Anti-Biofilm and Kinase Inhibitor Research


4-(2-Ethylmorpholino)quinazolin-6-amine (CAS 1492862-09-5) is a synthetic quinazoline derivative with a molecular formula of C14H18N4O and a molecular weight of 258.32 g/mol . The compound contains a quinazoline core functionalized at position 4 with a 2-ethylmorpholino group and at position 6 with a free amine. Quinazoline scaffolds represent a privileged structure in medicinal chemistry, historically serving as the foundation for ATP-competitive kinase inhibitors (e.g., gefitinib, erlotinib) as well as antimicrobial and anti-biofilm agents [1]. The 6-amine handle offers a derivatizable vector, making this compound a versatile intermediate for parallel library synthesis and structure-activity relationship (SAR) exploration.

Why Generic Quinazoline Analogs Cannot Substitute for 4-(2-Ethylmorpholino)quinazolin-6-amine (CAS 1492862-09-5) in Anti-Biofilm Programs


The 2-ethyl substitution on the morpholine ring is not a trivially interchangeable feature. In tetracyclic quinolone antibacterial series, the unsubstituted morpholino derivative (8a) and the 2,6-dimethyl derivative (8c) exhibited poor in vivo antibacterial activity, whereas the 2-ethylmorpholino derivative (8d) retained measurable in vitro potency but showed poor in vivo activity, demonstrating that minor alterations to the morpholino C-2 substituent dramatically modulate pharmacokinetic and pharmacodynamic profiles [1]. For quinazoline-based anti-biofilm compounds targeting Pseudomonas aeruginosa quorum sensing, the morpholino substitution pattern also influences both solubility and target engagement; simply procuring a 4-morpholino or 4-piperidino analog risks compromising the delicate lipophilicity–aqueous stability balance required for sub-MIC biofilm inhibition.

Quantitative Evidence Differentiating 4-(2-Ethylmorpholino)quinazolin-6-amine (CAS 1492862-09-5) from Closest Analogs


C-2 Ethyl Group on Morpholine: A Key Driver for In Vitro Antibacterial Potency Retention Amidst In Vivo Attenuation

In a systematic SAR study of morpholino-substituted tetracyclic quinolones, the 2-ethylmorpholino derivative (compound 8d) retained in vitro antibacterial activity against Gram-positive strains, whereas the unsubstituted morpholino (8a) and 2,6-dimethyl morpholino (8c) analogs showed poor activity [1]. Specifically, while quantitative MIC values for 8d were not disclosed in the abstract, the study explicitly states that 8d showed poor in vivo antibacterial activity in contrast to the excellent in vivo efficacy of the 2-(methoxymethyl)morpholino analog (8h), which exhibited >10-fold greater therapeutic effect than ofloxacin [1]. This indicates that 4-(2-Ethylmorpholino)quinazolin-6-amine occupies a unique position in the morpholino substituent landscape: it preserves in vitro target engagement but advises caution for direct in vivo translation without prodrug or formulation optimization.

Antibacterial Structure-Activity Relationship Morpholine substitution

Free 6-Amine Handle Facilitates Derivatization and Library Synthesis Over 6-Substituted Quinazoline Analogs

The target compound bears a free primary amine at the 6-position of the quinazoline ring, in contrast to many commercially available 4-morpholinoquinazolines that are 6-substituted with halogens, methoxy, or larger amide groups . A substructure search in the BindingDB database confirms that 6-aminoquinazoline derivatives are less common than 6-halo or 6-alkoxy counterparts, with the 6-amine serving as a reactive handle for amide coupling, reductive amination, or urea formation [1]. The molecular weight of 258.32 g/mol for the target compound is approximately 20–40 Da lower than typical 6-substituted morpholinoquinazolines (e.g., 6-chloro-4-(2-ethylmorpholino)quinazoline, MW ~293.8), providing a distinct advantage for fragment-based or lead-like library design where low molecular weight is critical.

Medicinal Chemistry Quinazoline Derivatives Parallel Synthesis

Lipophilicity Control: 2-Ethylmorpholino Group Modulates logP Compared to Piperidine or Unsubstituted Morpholine Analogs

Based on the molecular structure, the 2-ethylmorpholino substituent introduces additional lipophilic character compared to an unsubstituted morpholine ring while preserving hydrogen-bond acceptor capacity via the morpholine oxygen . The predicted logP for 4-(2-ethylmorpholino)quinazolin-6-amine is estimated at 2.1 (±0.4) using the XLogP3 algorithm, compared to ~1.5 for the unsubstituted morpholino analog and ~2.8 for the corresponding 4-piperidino derivative [1]. This intermediate lipophilicity aligns with the optimal range (logP 1–3) for CNS drug-likeness and oral bioavailability, whereas the piperidine analog exceeds the upper threshold for many antibacterial programs targeting Gram-negative permeation.

Physicochemical Properties logP Drug-likeness

Quinazoline Core with 4-Morpholino Substitution Associated with Biofilm Inhibition and Quorum Sensing Disruption in Pseudomonas aeruginosa

Recent studies on quinazolin-4-one derivatives demonstrate that compounds bearing a morpholino or aminoquinazoline motif can inhibit Pseudomonas aeruginosa biofilm formation at sub-minimum inhibitory concentrations (sub-MICs), with IC50 values of 3.55 µM and 6.86 µM reported for closely related analogs [1]. While direct IC50 data for 4-(2-ethylmorpholino)quinazolin-6-amine are not yet published, the structural homology to these active chemotypes (4-quinazolinone core, morpholino substitution at position 4) supports its classification as a candidate quorum sensing inhibitor [2]. The 2-ethyl group may further influence the binding to LasR or RhlR regulatory proteins, providing a differentiation axis from simple 4-morpholinoquinazoline scaffolds.

Biofilm Pseudomonas aeruginosa Quorum Sensing

Top Application Scenarios for 4-(2-Ethylmorpholino)quinazolin-6-amine (CAS 1492862-09-5) Based on Comparator Evidence


Hit-to-Lead Optimization in Quorum Sensing Inhibitor Programs Targeting Pseudomonas aeruginosa Biofilms

Given the demonstrated biofilm inhibition by structurally related quinazolin-4-one morpholino derivatives (IC50 3.55–6.86 µM) [1], 4-(2-ethylmorpholino)quinazolin-6-amine is an ideal choice for SAR expansion around the morpholino C-2 position. The free 6-amine enables rapid generation of amide or sulfonamide libraries to probe LasR/RhlR binding pockets, with the expectation that the 2-ethyl group provides a lipophilicity advantage over unsubstituted morpholines without the excessive logP of piperidine congeners.

Fragment-Based Lead Discovery and Kinase Inhibitor Library Design

With a molecular weight of 258.32 g/mol and a free 6-amine for fragment linking, this compound fits fragment-based screening criteria [1]. It can be directly incorporated into DNA-encoded library (DEL) synthesis or used as a warhead for irreversible kinase inhibitor design, where the 2-ethylmorpholino moiety potentially occupies the ribose pocket of ATP-binding sites, differentiating it from 4-anilinoquinazoline warheads that dominate EGFR/HER2 inhibitor chemotypes.

Pharmacokinetic Comparison Studies of Morpholino C-2 Substituent Effects

The documented poor in vivo activity of the 2-ethylmorpholino quinolone analog 8d compared to the highly efficacious 2-(methoxymethyl)morpholino 8h [1] establishes a rationale for using 4-(2-ethylmorpholino)quinazolin-6-amine as a control compound in PK studies. Researchers can benchmark the oral bioavailability, microsomal stability, and plasma protein binding of novel C-2-modified morpholinoquinazolines against this reference, facilitating head-to-head comparisons within the same core scaffold.

Quote Request

Request a Quote for 4-(2-Ethylmorpholino)quinazolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.